![molecular formula C20H12 B15498682 Benz[k]acephenanthrylene CAS No. 212-41-9](/img/structure/B15498682.png)
Benz[k]acephenanthrylene
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Description
Benz[k]acephenanthrylene (CAS 212-41-9) is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C₂₀H₁₂ and a molecular weight of 252.31 g/mol . Structurally, it is classified as naphth[2,3-e]acenaphthylene, featuring fused aromatic rings characteristic of PAHs. Key physical properties reported include a melting point of 14.03°C, boiling point of 13.46°C, and density of 3.897 g/cm³ .
This compound is identified in environmental matrices like coal tar, where it co-elutes with benzo[a]fluoranthene (BaF) during gas chromatography/mass spectrometry (GC/MS) analysis, complicating its isolation .
Q & A
Basic Research Questions
Q. What are the key structural and metabolic characteristics of Benz[k]acephenanthrylene (B[k]A) in environmental toxicology studies?
B[k]A is a cyclopenta-fused polycyclic aromatic hydrocarbon (PAH) isomer formed by fusing a five-membered ring between C4-C5 of benz(a)anthracene. Its metabolic pathways involve cytochrome P450-mediated oxidation, producing dihydrodiol and epoxide intermediates, which are critical for evaluating carcinogenicity. Analytical techniques like high-performance liquid chromatography (HPLC) with fluorescence detection or gas chromatography-mass spectrometry (GC-MS) are recommended for identifying metabolites in microsomal assays .
Q. How can researchers reliably detect and quantify B[k]A in environmental matrices?
B[k]A is typically extracted from soil, water, or air samples using accelerated solvent extraction (ASE) or Soxhlet extraction with toluene/dichloromethane. Quantification requires GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Benz[e]acephenanthrylene-d12) to correct for matrix effects. Method validation should include recovery rates (70–120%) and limits of detection (LODs) ≤ 0.1 ng/g .
Q. What are the regulatory thresholds for B[k]A in consumer products, and how do they influence analytical protocols?
Under EU Regulation (EU) 2018/1513, B[k]A is restricted to ≤1 mg/kg in textiles and clothing. Compliance testing involves homogenizing samples, sonicating in hexane/acetone (3:1), and analyzing via LC-MS/MS with electrospray ionization (ESI). Calibration curves must span 0.1–10 µg/L to ensure precision (RSD < 15%) .
Advanced Research Questions
Q. How do relative potency factors (RPFs) for B[k]A compare to other PAHs in carcinogenicity risk assessments?
The U.S. EPA assigns B[k]A an RPF of 0.1 based on rodent tumorigenicity studies, indicating lower potency than benzo[a]pyrene (RPF = 1) but comparable to benz[a]anthracene. However, discrepancies arise in vitro: B[k]A’s mutagenicity in Ames tests (TA98 strain ± S9) is weaker than benzo[k]fluoranthene (RPF = 0.01), suggesting tissue-specific metabolic activation. Researchers must validate RPFs using human-relevant models like HepG2 cells with CRISPR-edited CYP1A1 .
Q. What experimental strategies resolve nomenclature and CAS registry conflicts for B[k]A across databases?
B[k]A is ambiguously labeled as "Benzo[b]fluoranthene" (CAS 205-99-2) in some regulatory tables, conflicting with structural definitions. To resolve this, use IUPAC nomenclature (cyclopenta[de]benz[a]anthracene) and cross-validate identity via high-resolution mass spectrometry (HRMS) and NMR (e.g., ¹H NMR δ 7.8–8.3 ppm for aromatic protons). Reference standards should align with NIST Special Publication 922 indices .
Q. What are the methodological challenges in assessing B[k]A’s role in PAH mixture toxicity?
B[k]A’s synergistic effects in PAH mixtures (e.g., coal tar) complicate dose-response modeling. Researchers should employ factorial design experiments with fixed-ratio mixtures (e.g., B[k]A:BaP = 1:10) and measure endpoints like DNA adducts (via ³²P-postlabeling) or Aryl Hydrocarbon Receptor (AhR) activation. Data analysis requires multivariate regression to disentangle additive vs. synergistic interactions .
Q. How can in silico models improve predictions of B[k]A’s environmental persistence and bioaccumulation?
Quantitative Structure-Activity Relationship (QSAR) models using log Kow (5.94) and molecular polarizability (31.5 ų) predict moderate bioaccumulation (BCF ≈ 500 in fish). However, these models underestimate photodegradation rates in sunlight (t½ = 4–6 hours). Pair computational tools like EPI Suite with experimental validation via solar simulator assays (λ = 290–700 nm) .
Comparison with Similar Compounds
Structural and Physical Properties
The following table compares Benz[k]acephenanthrylene with structurally analogous PAHs:
Notes:
- Benz[e]acephenanthrylene (synonymous with benzo[b]fluoranthene) shares a molecular formula but differs in ring arrangement .
- Benz[j]aceanthrylene exhibits a significantly higher melting point, suggesting greater structural rigidity .
Solubility and Environmental Behavior
Solubility in water and surfactant media (e.g., CTAB) influences environmental mobility and bioaccumulation:
This compound’s environmental presence is less documented compared to Benz[e]acephenanthrylene and BaP, likely due to analytical challenges like co-elution with BaF .
Toxicity and Carcinogenicity
Relative potency factors (RPFs) for carcinogenicity and acute toxicity highlight key differences:
- Benz[e]acephenanthrylene (RPF = 0.1) is 10-fold less potent than BaP but 10-fold more potent than Benz[k]fluoranthene .
- This compound’s toxicity remains understudied, though its structural similarity to regulated PAHs warrants caution.
Analytical Challenges
Co-elution with isomers complicates detection:
Properties
CAS No. |
212-41-9 |
---|---|
Molecular Formula |
C20H12 |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
pentacyclo[11.6.1.02,11.04,9.016,20]icosa-1(19),2,4,6,8,10,12,14,16(20),17-decaene |
InChI |
InChI=1S/C20H12/c1-2-5-15-12-19-17(10-14(15)4-1)11-16-9-8-13-6-3-7-18(19)20(13)16/h1-12H |
InChI Key |
DKCWWCWLEZJRLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C3C4=CC=CC5=C4C(=CC3=CC2=C1)C=C5 |
Origin of Product |
United States |
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